4-({4-[(3-Pyridylcarbonyl)oxy]phenyl}sulfonyl)phenyl nicotinate
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Overview
Description
4-({4-[(3-Pyridylcarbonyl)oxy]phenyl}sulfonyl)phenyl nicotinate is a complex organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a nicotinate moiety linked to a sulfonyl phenyl group, which is further connected to a pyridylcarbonyl group. The intricate arrangement of these functional groups imparts distinct chemical and physical properties to the compound.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-({4-[(3-Pyridylcarbonyl)oxy]phenyl}sulfonyl)phenyl nicotinate typically involves multi-step organic reactions. One common approach is the esterification of nicotinic acid with a sulfonyl phenyl derivative, followed by the introduction of the pyridylcarbonyl group through a coupling reaction. The reaction conditions often require the use of catalysts, such as palladium, and solvents like dichloromethane or tetrahydrofuran to facilitate the reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to ensure high yield and purity. The use of continuous flow reactors can also be employed to enhance the efficiency and scalability of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
4-({4-[(3-Pyridylcarbonyl)oxy]phenyl}sulfonyl)phenyl nicotinate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially changing its reactivity and properties.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like halogens or nucleophiles can be employed under various conditions, including acidic or basic environments.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonic acids or ketones, while reduction could produce alcohols or amines.
Scientific Research Applications
4-({4-[(3-Pyridylcarbonyl)oxy]phenyl}sulfonyl)phenyl nicotinate has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound can be used in studies involving enzyme inhibition and protein-ligand interactions.
Industry: The compound can be utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 4-({4-[(3-Pyridylcarbonyl)oxy]phenyl}sulfonyl)phenyl nicotinate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s functional groups allow it to bind to these targets, potentially inhibiting their activity or altering their function. The exact pathways involved depend on the specific application and target molecule.
Comparison with Similar Compounds
Similar Compounds
- 4-({4-[(3-Pyridylcarbonyl)oxy]phenyl}sulfonyl)phenyl acetate
- 4-({4-[(3-Pyridylcarbonyl)oxy]phenyl}sulfonyl)phenyl benzoate
Uniqueness
4-({4-[(3-Pyridylcarbonyl)oxy]phenyl}sulfonyl)phenyl nicotinate stands out due to its unique combination of functional groups, which imparts distinct chemical reactivity and potential applications. Compared to similar compounds, it may offer enhanced stability, reactivity, or specificity in certain reactions or applications.
Properties
IUPAC Name |
[4-[4-(pyridine-3-carbonyloxy)phenyl]sulfonylphenyl] pyridine-3-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H16N2O6S/c27-23(17-3-1-13-25-15-17)31-19-5-9-21(10-6-19)33(29,30)22-11-7-20(8-12-22)32-24(28)18-4-2-14-26-16-18/h1-16H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BPIHSYHHGHQMBP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)C(=O)OC2=CC=C(C=C2)S(=O)(=O)C3=CC=C(C=C3)OC(=O)C4=CN=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H16N2O6S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
460.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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